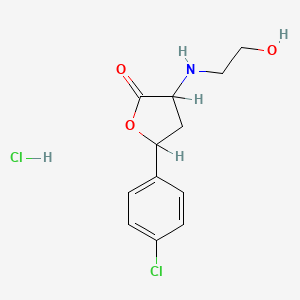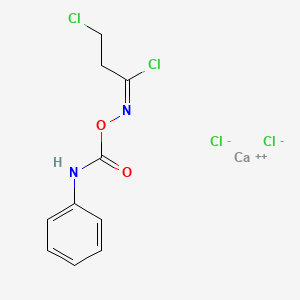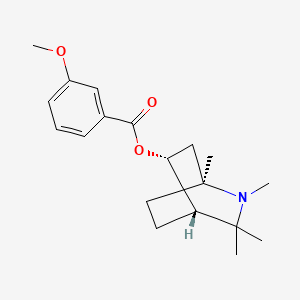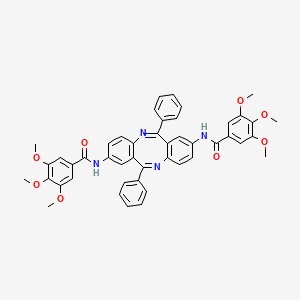
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, also known as prochlorperazine, is a phenothiazine derivative. It is primarily used as an antipsychotic and antiemetic agent. This compound is known for its efficacy in treating severe nausea and vomiting, as well as managing psychotic disorders such as schizophrenia and generalized non-psychotic anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide . Another method involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with 1-methylpiperazine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the reduced phenothiazine derivative.
Substitution: The major product is the substituted phenothiazine derivative.
Scientific Research Applications
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the treatment of nausea, vomiting, and psychotic disorders.
Mechanism of Action
The primary mechanism of action of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine involves the blockade of dopamine D2 receptors in the brain. This action helps in reducing the symptoms of psychosis and controlling severe nausea and vomiting. Additionally, it also blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Thiethylperazine: A phenothiazine derivative used primarily as an antiemetic.
Perphenazine: A phenothiazine derivative used for its antipsychotic and antiemetic effects
Uniqueness
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its efficacy in treating both psychotic disorders and severe nausea and vomiting makes it a versatile therapeutic agent .
Properties
CAS No. |
94685-97-9 |
|---|---|
Molecular Formula |
C20H25N3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
10-[2-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-16(22-13-11-21(2)12-14-22)15-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
SNPZNRJWQIUNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


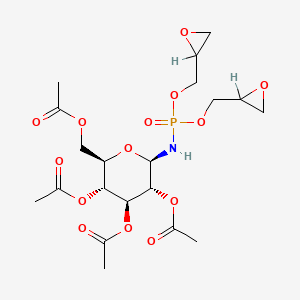

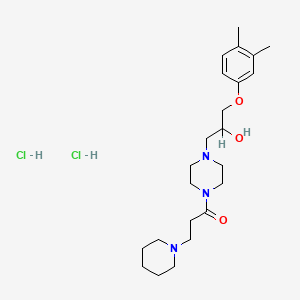
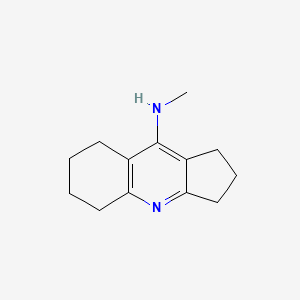
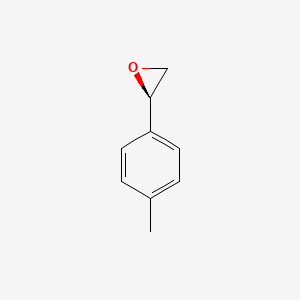

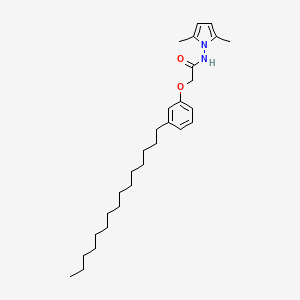
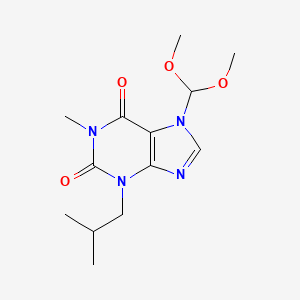
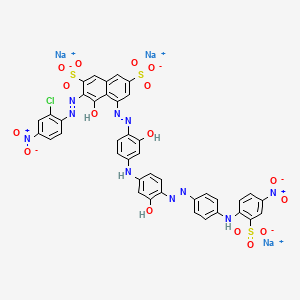
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
